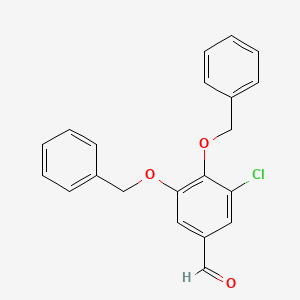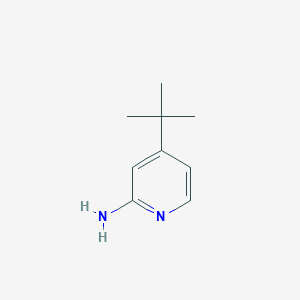
4-(tert-Butyl)pyridin-2-amine
Übersicht
Beschreibung
“4-(tert-Butyl)pyridin-2-amine” is an intermediate for the preparation of antiviral protease inhibitors .
Synthesis Analysis
An efficient method for the synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand has been developed. This short procedure is amenable to multi-gram scale synthesis and provides the target ligand in 64% overall yield .Molecular Structure Analysis
The molecular formula of “this compound” is C9H14N2 .Chemical Reactions Analysis
The compound has been used in Ni-catalyzed reductive dimerization reactions and allylic defluorinative reductive cross-coupling reactions in the presence of Ni as a catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 150.221 Da. It has a density of 1.0±0.1 g/cm3, a boiling point of 261.6±28.0 °C at 760 mmHg, and a flash point of 135.9±11.2 °C. It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
4-(tert-Butyl)pyridin-2-amine derivatives are utilized in catalysis and polymerization processes. For instance, certain aminopyridinato complexes synthesized from tert-butyl(4-methyl-pyridin-2-yl)amine demonstrated remarkable catalytic activity in Suzuki cross-coupling reactions and hydrosilane polymerization, signifying their potential in chemical synthesis and material science (Deeken et al., 2006).
Biomedical Applications
In the field of biomedical research, this compound derivatives have shown potential. For example, they have been used in the synthesis of histamine H4 receptor ligands, indicating their relevance in drug development and therapeutic interventions (Altenbach et al., 2008).
Wirkmechanismus
Target of Action
The primary target of 4-(tert-Butyl)pyridin-2-amine, also known as Probe II, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Probe II interacts with its target, CYP51, by binding to it . This interaction inhibits the enzyme’s activity, thereby disrupting the formation of ergosterol . The disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s structure and function .
Biochemical Pathways
The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion leads to altered cell membrane properties, affecting the cell’s viability .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico .
Result of Action
The action of Probe II results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or other non-covalent interactions, which can influence the activity of the target biomolecule .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity or gene expression .
Eigenschaften
IUPAC Name |
4-tert-butylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPELYFCPYKRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



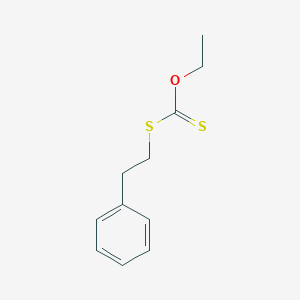

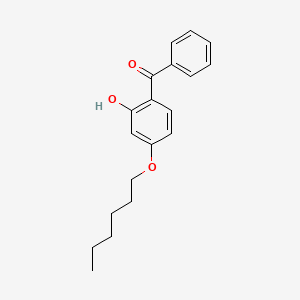
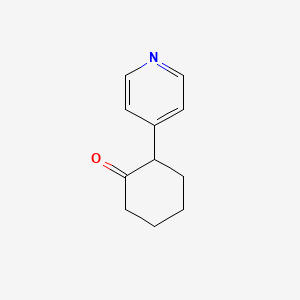
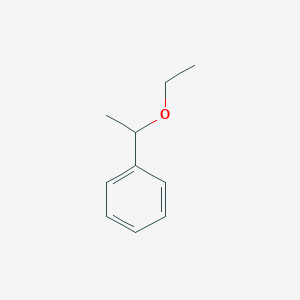
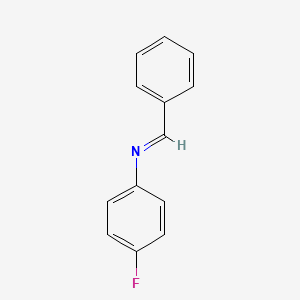
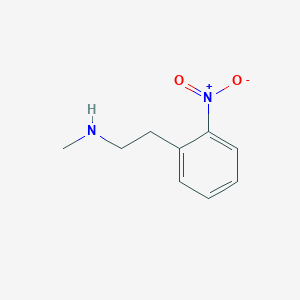
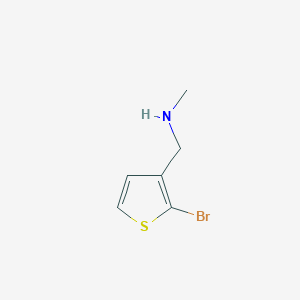

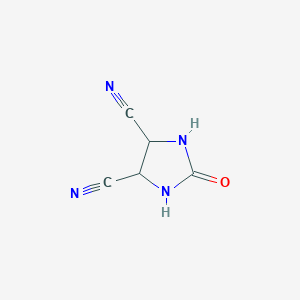
![Benzoic acid, 4-[[4-(aminomethyl)phenyl]azo]-](/img/structure/B3189564.png)
